1-Butoxybut-1-yne
Description
Note: The provided evidence exclusively pertains to 1-(1-Butoxyethoxy)butane (CAS 871-22-7), a diether compound with molecular formula C₁₀H₂₂O₂ and molecular weight 174.28 g/mol. No direct data for 1-Butoxybut-1-yne (a terminal alkyne ether) is available in the provided sources.
Properties
CAS No. |
14272-93-6 |
|---|---|
Molecular Formula |
C8H14O |
Molecular Weight |
126.20 g/mol |
IUPAC Name |
1-but-1-ynoxybutane |
InChI |
InChI=1S/C8H14O/c1-3-5-7-9-8-6-4-2/h3-5,7H2,1-2H3 |
InChI Key |
AWNXYFIOCMWTRO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC#CCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Butoxybut-1-yne can be synthesized through various methods. One common approach involves the reaction of 1-butyne with butanol in the presence of a strong base such as sodium hydride. The reaction typically proceeds via a nucleophilic substitution mechanism, where the butanol acts as a nucleophile, attacking the alkyne carbon and displacing a leaving group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of catalytic processes to enhance yield and efficiency. Catalysts such as palladium or nickel complexes can be employed to facilitate the coupling of butyne and butanol under controlled conditions. The reaction is typically carried out in a solvent such as tetrahydrofuran or dimethylformamide to ensure proper mixing and reaction kinetics.
Chemical Reactions Analysis
Types of Reactions: 1-Butoxybut-1-yne undergoes various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids using oxidizing agents such as potassium permanganate or ozone.
Reduction: The triple bond can be reduced to a double or single bond using hydrogenation catalysts like palladium on carbon or Lindlar’s catalyst.
Substitution: The butoxy group can be substituted with other nucleophiles, such as halides or amines, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium or ozone in a solvent like dichloromethane.
Reduction: Hydrogen gas in the presence of palladium on carbon or Lindlar’s catalyst.
Substitution: Sodium hydride or other strong bases in solvents like tetrahydrofuran.
Major Products:
Oxidation: Diketones or carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Various substituted alkynes depending on the nucleophile used.
Scientific Research Applications
1-Butoxybut-1-yne has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound can be used to modify biomolecules, such as proteins or nucleic acids, through click chemistry or other bioorthogonal reactions.
Medicine: Research into its potential as a pharmacophore for drug development is ongoing, particularly in the design of inhibitors or activators of specific enzymes.
Industry: It is used in the production of specialty chemicals, including polymers and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 1-butoxybut-1-yne depends on the specific reaction or application. In general, the alkyne group can participate in various chemical transformations, such as cycloadditions or nucleophilic additions, due to its high reactivity. The butoxy group can act as a leaving group or participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules.
Molecular Targets and Pathways:
Enzymes: In biological systems, this compound may interact with enzymes that catalyze alkyne or ether transformations.
Receptors: The compound may bind to specific receptors or proteins, modulating their activity through covalent or non-covalent interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Differences
1-Butoxybut-1-yne is an alkyne ether with a terminal triple bond (C≡C) and a butoxy (-O-C₄H₉) group. This structural divergence significantly impacts reactivity, stability, and applications:
Physical-Chemical Properties
| Parameter | 1-(1-Butoxyethoxy)butane | Diethyl Ether | MTBE |
|---|---|---|---|
| Boiling Point | Not reported | 34.6°C | 55.2°C |
| Flash Point | No data | -45°C | -10°C |
| Water Solubility | Likely low (ether-like) | 6.9 g/100 mL | 4.8 g/100 mL |
| Stability | Stable under normal conditions | Volatile | Oxidizes slowly |
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